Mechanistic Differentiation: Indoximod as a Downstream Trp Mimetic vs. Direct IDO1 Enzyme Inhibition
Indoximod is fundamentally distinct from direct IDO1 enzymatic inhibitors like epacadostat and navoximod. While epacadostat acts as a competitive inhibitor of the IDO1 enzyme (>100-fold selective over TDO) and navoximod is a non-competitive inhibitor (~20-fold selective over TDO), Indoximod is not a direct enzyme inhibitor [1]. Instead, Indoximod functions as a tryptophan (Trp) mimetic that acts downstream of Trp catabolism. Under conditions of Trp depletion induced by IDO/TDO activity, mTORC1 interprets Indoximod as L-Trp, thereby reactivating mTORC1 signaling and reversing autophagy-mediated T-cell anergy [1]. This mechanism targets a convergent effector pathway for all IDO/TDO enzymes, potentially reducing the risk of therapeutic bypass observed with selective IDO1 inhibitors in clinical trials [2].
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | Downstream tryptophan mimetic; activates mTORC1 under Trp depletion; does not directly inhibit IDO1 enzyme |
| Comparator Or Baseline | Epacadostat: Direct, competitive IDO1 enzyme inhibitor (>100-fold selective over TDO); Navoximod: Direct, non-competitive IDO1 enzyme inhibitor (~20-fold selective over TDO); BMS-986205: Irreversible IDO1 inhibitor |
| Quantified Difference | Indoximod acts downstream of IDO1/TDO enzymatic activity, whereas comparators act directly on the IDO1 enzyme |
| Conditions | Mechanistic classification based on preclinical and clinical pharmacology data |
Why This Matters
This mechanistic distinction is critical for research programs seeking to overcome IDO1 inhibitor resistance, as Indoximod targets a downstream effector pathway rather than the enzyme itself, which may be bypassed by tumors.
- [1] Prendergast GC, et al. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive 'cold' tumors 'hot'. Trends Cancer. 2018;4(1):38-58. View Source
- [2] Fox E, et al. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer. Front Oncol. 2018;8:370. View Source
